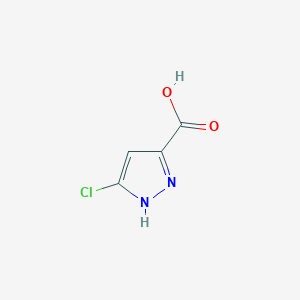

5-氯-1H-吡唑-3-羧酸

描述

5-Chloro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H3ClN2O2 and its molecular weight is 146.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

基本性质

“5-氯-1H-吡唑-3-羧酸”是一种化学化合物,其CAS号为881668-70-8,分子量为146.53 . 它的沸点在760 mmHg下为445.6°C,熔点为268-271°C . 它通常储存在惰性气氛中,温度为2-8°C .

合成策略

吡唑核,包括“5-氯-1H-吡唑-3-羧酸”,可以通过多种策略合成,例如多组分方法、偶极环加成反应、肼与羰基体系的环缩合反应,以及使用杂环体系 .

药物化学中的应用

吡唑类,包括“5-氯-1H-吡唑-3-羧酸”,在药物化学中具有广泛的应用 . 它们通常用作合成生物活性化学品的支架 .

药物发现中的应用

在药物发现领域,吡唑类由于其对人体的药理作用而被频繁使用 . 例如,3-甲基吡唑-5-羧酸,一种吡唑的衍生物,是一种有效的、选择性的D-氨基酸氧化酶 (DAO) 抑制剂,可保护DAO细胞免受D-丝氨酸诱导的氧化应激 .

农用化学中的应用

吡唑类在农用化学中也有应用 . 但是,来源中没有提及“5-氯-1H-吡唑-3-羧酸”在该领域的具体应用。

配位化学中的应用

在配位化学中,吡唑类由于其与金属形成配合物的能力而被广泛使用 .

有机金属化学中的应用

吡唑类,包括“5-氯-1H-吡唑-3-羧酸”,也用于有机金属化学 .

抗凝血药物发现

5-苯基-1H-吡唑-3-羧酸衍生物,与“5-氯-1H-吡唑-3-羧酸”相关,已被鉴定为FXIa抑制剂先导化合物发现的优选片段 . FXIa被认为是抗凝血药物发现的主要靶点,因为它降低了出血的风险 .

作用机制

Target of Action

Pyrazole derivatives, however, are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloro-1H-pyrazole-3-carboxylic acid could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 4456°C at 760 mmHg and melting point of 268-271°C , may influence its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

属性

IUPAC Name |

5-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPCOWWOZSEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659679 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-70-8 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

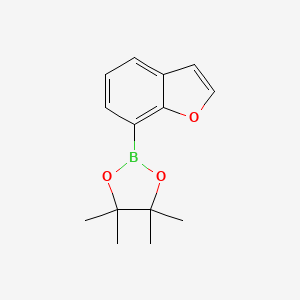

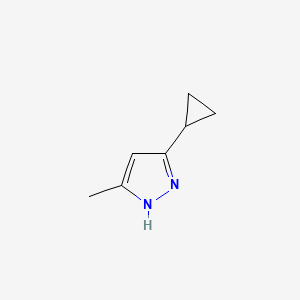

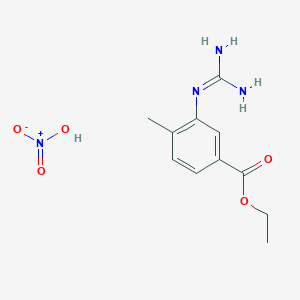

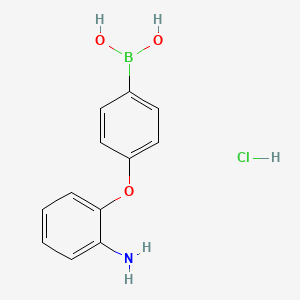

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)